N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, nitro, pyridin-2-ylmethyl, and thiophene-2-carboxamide moieties
Mechanism of Action
Target of Action
The compound N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus . The primary targets of this compound are likely the key proteins or enzymes in these bacteria that are essential for their survival and proliferation .
Mode of Action
It is believed that the compound interacts with its bacterial targets, leading to inhibition of their normal function . This interaction could result in the disruption of essential biological processes within the bacteria, ultimately leading to their death .
Biochemical Pathways
The biochemical pathways affected by N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide are likely related to its antibacterial activity. The compound may interfere with the synthesis of vital components of the bacterial cell, such as proteins, DNA, or the cell wall . The downstream effects of this interference could include the inhibition of bacterial growth and replication, leading to the eventual death of the bacteria .
Pharmacokinetics
A favorable pharmacokinetic profile was suggested for similar compounds . The impact of these properties on the bioavailability of the compound would be crucial in determining its effectiveness as a therapeutic agent.
Result of Action
The result of the action of N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is the inhibition of bacterial growth and replication . On a molecular level, this could involve the disruption of essential biological processes within the bacteria. On a cellular level, this could lead to the death of the bacteria, thereby helping to clear a bacterial infection .
Action Environment
The action, efficacy, and stability of N-(1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or medications, and the specific characteristics of the bacterial strain it is acting upon . Understanding these factors is important for optimizing the use of this compound as a potential antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the nitrated thiophene and pyridin-2-ylmethylamine. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene and benzo[d]thiazole rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of cancer and infectious diseases.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-aminothiophene: Lacks the nitro and pyridin-2-ylmethyl groups, making it less versatile in biological applications.
5-nitrothiophene-2-carboxamide: Lacks the benzo[d]thiazole and pyridin-2-ylmethyl groups, reducing its potential for complex interactions.
N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Lacks the benzo[d]thiazole and nitro groups, limiting its reactivity and application scope.
Uniqueness
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c23-17(15-8-9-16(26-15)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-14(13)27-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMUWPZWJLPWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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